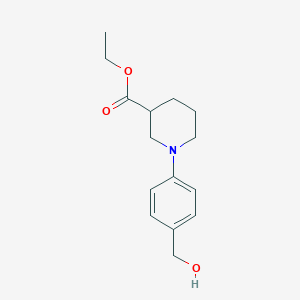

Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate

Description

Properties

CAS No. |

889956-15-4 |

|---|---|

Molecular Formula |

C15H21NO3 |

Molecular Weight |

263.33 g/mol |

IUPAC Name |

ethyl 1-[4-(hydroxymethyl)phenyl]piperidine-3-carboxylate |

InChI |

InChI=1S/C15H21NO3/c1-2-19-15(18)13-4-3-9-16(10-13)14-7-5-12(11-17)6-8-14/h5-8,13,17H,2-4,9-11H2,1H3 |

InChI Key |

KHPNFCFHMIVVJS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=CC=C(C=C2)CO |

Origin of Product |

United States |

Preparation Methods

Betaine Rearrangement Strategy

A method adapted from US2486795A involves betaine intermediates:

- Betaine Formation : React 1-methyl-4-(4-cyanophenyl)piperidine-4-carboxylic acid with ethyl chloroacetate in benzene under basic conditions (triethylamine).

- Thermal Rearrangement : Heat the betaine at 200–250°C under vacuum to induce esterification and cyclization.

- Hydroxymethyl Introduction : Reduce the nitrile group to hydroxymethyl using LiAlH4 or catalytic hydrogenation (Pd/C, H2).

Key Data :

Suzuki-Miyaura Coupling Approach

Based on RSC Supporting Information :

- Piperidine Boronic Ester Preparation : Synthesize tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate.

- Cross-Coupling : React with 4-bromobenzyl alcohol derivatives under Pd(dppf)Cl2 catalysis in 1,4-dioxane/H2O (80°C, 4 h).

- Esterification : Treat the coupled product with ethyl chloroformate and DIPEA in dichloromethane.

Optimization :

Reductive Amination Route

- Aldehyde Intermediate : Prepare 4-formylpiperidine-1-carboxylate via oxidation of 4-hydroxymethylpiperidine (MnO2, acetone).

- Reductive Amination : React with 4-aminobenzyl alcohol in methanol using NaBH3CN.

- Ester Protection/Deprotection : Use tert-butyl groups for piperidine protection, followed by TFA cleavage.

Conditions :

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Betaine Rearrangement | 65–72 | Scalable, minimal purification | High temperatures required |

| Suzuki Coupling | 85–92 | High regioselectivity | Pd catalyst cost |

| Reductive Amination | 78 | Mild conditions | Multiple protection steps |

Advanced Modifications

Hydroxymethyl Group Protection

To prevent side reactions during esterification:

- Silyl Protection : Use tert-butyldimethylsilyl chloride (TBDMSCl) in DMF.

- Deprotection : Tetrabutylammonium fluoride (TBAF) in THF.

Efficiency :

Resolution of Enantiomers

For chiral synthesis (US3912743A ):

- Diastereomeric Salt Formation : Treat racemic mixture with (+)-dibenzoyltartaric acid in ethanol.

- Crystallization : Isolate (R)-enantiomer hydrobromide (mp 178–180°C, [α]D = +36°).

Industrial-Scale Considerations

- Cost-Efficiency : Betaine rearrangement minimizes catalyst use but requires high-energy input.

- Green Chemistry : Suzuki coupling with aqueous solvents reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

- Oxidation of the hydroxymethyl group yields 1-(4-carboxyphenyl)piperidine-3-carboxylate.

- Reduction of the ester group yields 1-(4-(hydroxymethyl)phenyl)piperidine-3-methanol .

Scientific Research Applications

Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula.

Spectral and Physicochemical Properties

- NMR Profiles :

- The hydroxymethyl group in this compound would show characteristic ¹H NMR signals at δ ~4.5 ppm (CH₂OH) and a broad peak for the -OH group .

- Sulfonyl-containing analogs (e.g., Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate) exhibit downfield shifts for sulfonyl-attached protons (δ ~7.3–7.5 ppm) .

- IR Spectroscopy : Hydroxymethyl and ester groups contribute to absorption bands at ~3200–3600 cm⁻¹ (-OH stretch) and ~1700–1750 cm⁻¹ (C=O stretch), respectively .

Biological Activity

Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate, also known by its CAS number 889956-15-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a hydroxymethyl group on the phenyl ring. Its molecular formula is CHNO, and it has a molecular weight of approximately 263.332 g/mol. The presence of the hydroxymethyl group contributes to its unique chemical properties and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antidepressant Activity : Preliminary studies suggest that this compound may interact with serotonin receptors, indicating potential antidepressant properties.

- Analgesic Properties : Similar to other piperidine derivatives, it shows promise in modulating pain pathways, potentially acting on opioid receptors.

- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial for mood regulation and pain perception.

The mechanisms through which this compound exerts its biological effects involve several key interactions:

- Receptor Binding : Interaction studies have shown that this compound has binding affinity for various receptors in the brain, including dopamine and serotonin receptors. This interaction is essential for understanding its pharmacological profile and potential side effects.

| Receptor Type | Activity | Notes |

|---|---|---|

| Serotonin Receptors | Potential antidepressant activity | Modulates mood and anxiety |

| Opioid Receptors | Analgesic properties | Similar to known analgesics |

| Dopamine Receptors | Neurotransmitter modulation | Involved in mood regulation |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cytotoxicity Studies : Research has indicated that derivatives of piperidine compounds, including this compound, exhibit cytotoxic effects against cancer cell lines. For instance, similar compounds have shown enhanced apoptosis induction in hypopharyngeal tumor cell models compared to standard treatments like bleomycin .

- In Vivo Studies : Animal studies have demonstrated that compounds structurally related to this compound possess significant analgesic effects in pain models. These findings support its potential use in pain management therapies .

- Binding Affinity Evaluations : Detailed binding studies revealed that the compound interacts selectively with serotoninergic (5-HT, 5-HT) and dopaminergic (D, D, D) receptors. This selectivity suggests a favorable pharmacological profile for treating mood disorders with fewer side effects compared to traditional antipsychotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.